molecular formula C8H4Cl2N2O B1423424 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-60-1

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1423424
CAS No.: 1167056-60-1
M. Wt: 215.03 g/mol
InChI Key: TYAALXRKDYAAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H4Cl2N2O. It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 5 and 7, and an aldehyde group at position 3. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of pyrrolo[2,3-c]pyridine with thionyl chloride in an appropriate solvent, followed by hydrogenation under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    5,7-Dichloro-6-azaindole: Similar structure but with different electronic properties due to the nitrogen atom in the indole ring.

Uniqueness

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-1-5-4(3-13)2-11-7(5)8(10)12-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAALXRKDYAAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204548
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-60-1
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 3
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 4
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 5
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 6
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.